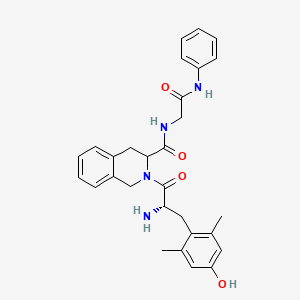
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh is a synthetic peptide with potential applications in various scientific fields. This compound is composed of a sequence of amino acids, including tyrosine (Tyr) with dimethyl groups at positions 2 and 6, DL-tetrahydroisoquinoline-3-carboxylic acid (DL-Tic), glycine (Gly), and a phenylamide (NHPh) group. The unique structure of this peptide makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh typically involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps.
Coupling Reaction: The amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to form peptide bonds.
Deprotection: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and efficient peptide synthesis. The use of high-throughput techniques and optimization of reaction conditions are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at reactive sites, such as the phenylamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linear peptides.
Applications De Recherche Scientifique
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical methods.
Mécanisme D'action
The mechanism of action of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can be compared with other similar peptides, such as:
H-Tyr-DL-Tic-Gly-NHPh: Lacks the dimethyl groups on the tyrosine residue, which may affect its binding affinity and specificity.
H-Tyr(2,6-diMe)-DL-Tic-Gly-OH: Has a free carboxyl group instead of a phenylamide, potentially altering its solubility and reactivity.
H-Tyr(2,6-diMe)-DL-Tic-Ala-NHPh: Contains alanine instead of glycine, which can influence the peptide’s flexibility and overall conformation.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct chemical and biological properties.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C29H32N4O4 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26?/m0/s1 |
Clé InChI |
JQERUKPESNWSQA-PMCHYTPCSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
SMILES canonique |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


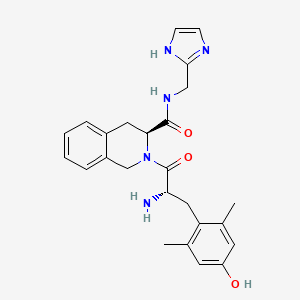
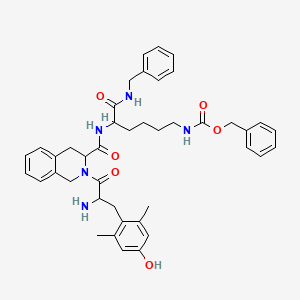
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
![Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
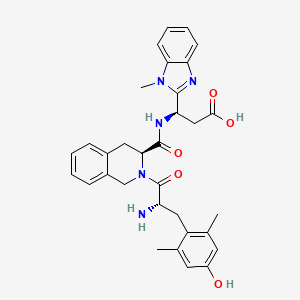
![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)

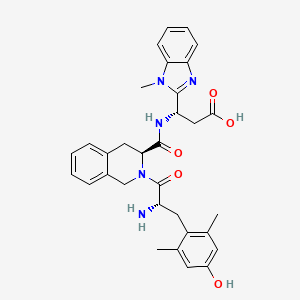
![H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849188.png)
![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849219.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849223.png)
